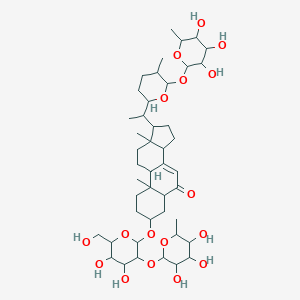
3,3-dimethyl-N-(1-phenylethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-dimethyl-N-(1-phenylethyl)butanamide, also known as DMPEB, is a chemical compound that has gained a lot of attention in scientific research due to its unique properties. DMPEB is a synthetic compound that belongs to the family of amides, which are widely used in the pharmaceutical industry for various purposes. DMPEB is known for its potential as a painkiller and has been studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 3,3-dimethyl-N-(1-phenylethyl)butanamide is not fully understood, but it is thought to involve the activation of the opioid receptors in the brain. Opioid receptors are involved in the regulation of pain, and activation of these receptors by 3,3-dimethyl-N-(1-phenylethyl)butanamide may lead to a reduction in pain perception. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Biochemical and physiological effects:
3,3-dimethyl-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain perception in animal models of pain, and it has been suggested that it may be useful in the treatment of chronic pain. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have anti-inflammatory effects, and it has been suggested that it may be useful in the treatment of inflammatory conditions such as arthritis. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have effects on other physiological systems, including the cardiovascular system and the respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-dimethyl-N-(1-phenylethyl)butanamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has a well-defined chemical structure. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been shown to have potent analgesic effects in animal models of pain, which makes it useful for studying the mechanisms of pain perception. However, there are also some limitations to the use of 3,3-dimethyl-N-(1-phenylethyl)butanamide in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its effects on other physiological systems may complicate the interpretation of results.
Zukünftige Richtungen
There are a number of future directions for research on 3,3-dimethyl-N-(1-phenylethyl)butanamide. One area of research is to further investigate its mechanism of action and how it interacts with the opioid receptors in the brain. Another area of research is to investigate its potential as a treatment for chronic pain and inflammatory conditions. 3,3-dimethyl-N-(1-phenylethyl)butanamide may also have potential as a drug for the treatment of addiction, as it has been shown to reduce the effects of opioids in animal models. Finally, research may also focus on developing new analogs of 3,3-dimethyl-N-(1-phenylethyl)butanamide that have improved potency or selectivity for specific receptors.
Synthesemethoden
3,3-dimethyl-N-(1-phenylethyl)butanamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,3-dimethylbutyryl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3,3-dimethyl-N-(1-phenylethyl)butanamide.
Wissenschaftliche Forschungsanwendungen
3,3-dimethyl-N-(1-phenylethyl)butanamide has been studied extensively in scientific research for its potential as a painkiller. It has been shown to have analgesic effects in animal models of pain, and it has been suggested that it may be useful in the treatment of chronic pain. 3,3-dimethyl-N-(1-phenylethyl)butanamide has also been studied for its potential as an anti-inflammatory agent, and it has been shown to reduce inflammation in animal models of inflammation.
Eigenschaften
Produktname |
3,3-dimethyl-N-(1-phenylethyl)butanamide |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
3,3-dimethyl-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C14H21NO/c1-11(12-8-6-5-7-9-12)15-13(16)10-14(2,3)4/h5-9,11H,10H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
MESAZVCKPMRTEI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)









![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)

![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)
